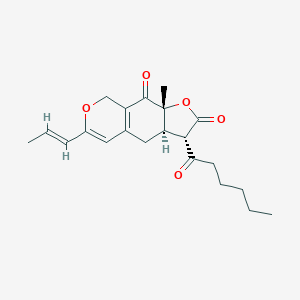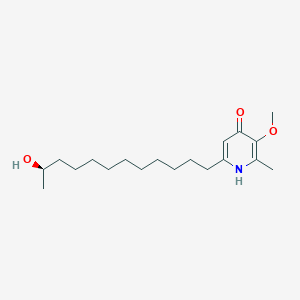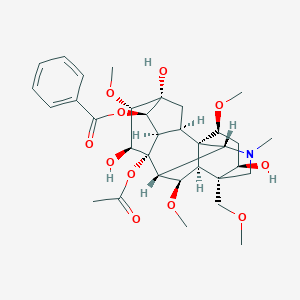
Monascin
Descripción general
Descripción
Monascin is an organic heterotricyclic compound derived from Monascus-fermented products . It exhibits potent anti-inflammatory and anti-diabetic properties . It effectively suppresses inflammatory factors, reduces endothelial adhesiveness, and enhances antioxidant genes .
Synthesis Analysis
Monascin is a product of the fermentation process of Monascus purpureus . The production methods of Monascus yellow pigments, biosynthesis of Monascus pigments from M. purpureus, and factors affecting yellow pigment production during fermentation have been studied .
Molecular Structure Analysis
Monascin has a molecular formula of C21H26O5 . Its average mass is 358.428 Da and its monoisotopic mass is 358.178009 Da .
Chemical Reactions Analysis
Monascus pigments, including Monascin, are synthesized by a combination of polyketide and fatty acid synthases . The major pigments consist of pairs of yellow (ankaflavin and monascin), orange (rubropunctatin and monascorubrin), and red (rubropunctamine and monascorubramine) compounds .
Physical And Chemical Properties Analysis
Monascin has a density of 1.2±0.1 g/cm3 . Its boiling point is 574.6±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.1±3.0 kJ/mol . The flash point is 251.5±30.2 °C .
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Monascin has been shown to exhibit potent anti-inflammatory properties. It effectively suppresses inflammatory factors and reduces endothelial adhesiveness, which could be beneficial in treating inflammation-related conditions .
Anti-diabetic Applications
The compound also demonstrates significant anti-diabetic effects by enhancing antioxidant genes. This suggests its potential use in managing diabetes and related complications .
Cardiovascular Health
Due to its ability to address inflammation and enhance antioxidant genes, Monascin is also seen as promising for improving cardiovascular diseases .
Hepatoprotective Effects
Studies have indicated that Monascin can regulate ethanol-induced damage in HepG2 cells, which points to its role in improving alcoholic liver injury and potentially other liver conditions .
Antioxidant Properties
Monascin’s enhancement of antioxidant genes indicates its application as an antioxidant, which can help in protecting cells from oxidative stress .
Secondary Metabolite Production
Monascus species, from which Monascin is derived, are known for producing a variety of secondary metabolites with biological activity, suggesting Monascin’s role in industrial and medical metabolite production .
Mecanismo De Acción
Target of Action
Monascin, a secondary metabolite of Monascus, primarily targets the FOXO/DAF-16-dependent insulin signaling pathway . It also interacts with AMPK , a key regulator of lipid metabolism . These targets play crucial roles in regulating oxidative stress resistance and lipid metabolism, respectively .
Mode of Action
Monascin interacts with its targets to induce the expression of stress response and antioxidant genes, thereby enhancing oxidative stress resistance . It also regulates ethanol-induced damage in HepG2 cells . Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby reducing the production of NF-κB and its downstream iNOS and COX-2 expressions .
Biochemical Pathways
Monascin affects several biochemical pathways. It is involved in the regulation of the FOXO/DAF-16-dependent insulin signaling pathway and the AMPK-mediated lipid metabolism pathway . It also influences the expression of several antioxidant genes (sod-1, sod-2, sod-3, hsp16.2) and daf-16 .
Pharmacokinetics
The pharmacokinetic properties of Monascin were predicted in silico using the SwissADME tool . It was found that most Monascin had high intestinal absorption and bioavailability. Some monascin might cause pharmacokinetics-related drug–drug interactions .
Result of Action
The molecular and cellular effects of Monascin’s action include enhanced oxidative stress resistance, reduced inflammation, and improved lipid metabolism . It has been shown to reduce oxidative stress and Aβ toxicity via DAF-16 in C. elegans . It also reduces liver MDA levels and increases liver CAT, SOD, and GSH levels, thus alleviating liver oxidative stress induced by excessive drinking .
Action Environment
The action, efficacy, and stability of Monascin are influenced by various environmental factors. For instance, the type and concentration of nitrogen source in the medium affect the production of Monascin . Furthermore, Monascin has the stability of light resistance, high temperature resistance, and acid-base change resistance .
Safety and Hazards
Direcciones Futuras
Monascin has shown potential in preventing and treating various diseases, especially those related to inflammation and oxidative stress . However, more research is needed to confirm its safety and effectiveness . The application of Monascus pigment, including Monascin, in food and other industries also needs to be further explored .
Propiedades
IUPAC Name |
(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNHBAFFJINCK-RVEJDSBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944127 | |
| Record name | Monascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monascin | |
CAS RN |
21516-68-7 | |
| Record name | Monascin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monascin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONASCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















